molecular formula C9H11N3 B103630 2,5-Dimethyl-1H-benzo[d]imidazol-7-amine CAS No. 19364-67-1

2,5-Dimethyl-1H-benzo[d]imidazol-7-amine

Cat. No. B103630
CAS RN: 19364-67-1
M. Wt: 161.2 g/mol
InChI Key: GBTVKWUBCBHYMZ-UHFFFAOYSA-N
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Description

“2,5-Dimethyl-1H-benzo[d]imidazol-7-amine” is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is also known as 1, 3-diazole and is an important structural motif in functional molecules utilized in a diverse range of applications .


Synthesis Analysis

The synthesis of imidazoles has seen recent advances, with an emphasis on the bonds constructed during the formation of the imidazole . The methodologies are based around the functional group compatibility of the process and resultant substitution patterns around the ring . One such method involves the cyclization of amido-nitriles to form disubstituted imidazoles . This reaction is reported to proceed via nickel-catalysed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .


Molecular Structure Analysis

Imidazole contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole is an amphoteric in nature, meaning it shows both acidic and basic properties . It is highly soluble in water and other polar solvents . The reaction conditions for the synthesis of imidazoles are mild enough for the inclusion of a variety of functional groups including arylhalides as well as aromatic and saturated heterocycles .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid . It is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .

Future Directions

Imidazole has become an important synthon in the development of new drugs . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to the preponderance of applications to which this important heterocycle is being deployed . Future challenges include improving the scope and limitations of current synthesis methodologies .

properties

IUPAC Name

2,6-dimethyl-1H-benzimidazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c1-5-3-7(10)9-8(4-5)11-6(2)12-9/h3-4H,10H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBTVKWUBCBHYMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)NC(=N2)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dimethyl-1H-benzo[d]imidazol-7-amine

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